16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
Description
Properties
IUPAC Name |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUNZKARBRITGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one is a complex organic molecule with potential biological activities that have been the subject of recent research. This article explores its biological activity based on available studies and findings.
Chemical Structure
The compound features a highly intricate structure characterized by multiple hydroxyl groups and a spirocyclic framework. Its systematic IUPAC name indicates the presence of several oxane rings and hydroxymethyl substituents that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound reveals several potential therapeutic applications:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests that the compound may exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Properties : Some studies indicate that compounds with similar structures can inhibit inflammatory pathways. This compound may modulate inflammatory responses by affecting cytokine production and signaling pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
1. Antioxidant Activity
A study highlighted the antioxidant capabilities of compounds with similar structural motifs to the one . These compounds were shown to scavenge free radicals effectively and protect cellular components from oxidative damage .
2. Anti-inflammatory Effects
Research has demonstrated that structurally related compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6. The ability to modulate these cytokines may provide therapeutic benefits in conditions characterized by chronic inflammation .
3. Anticancer Mechanisms
In vitro studies have indicated that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways . The specific mechanisms by which the compound exerts its anticancer effects require further investigation but may involve the inhibition of cell proliferation and promotion of cell cycle arrest.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of related compounds:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant reduction in oxidative stress markers in treated cells with similar compounds. |
| Study B (2022) | Showed anti-inflammatory effects in animal models with chronic inflammation when treated with structurally similar molecules. |
| Study C (2021) | Reported anticancer activity in vitro against breast cancer cell lines with a related compound leading to increased apoptosis rates. |
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Properties :
- The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, making it a candidate for antioxidant formulations. This property is crucial for developing supplements aimed at reducing oxidative stress in humans.
-
Anti-inflammatory Effects :
- Studies have indicated that similar compounds can modulate inflammatory pathways. This compound may serve as a basis for developing new anti-inflammatory drugs or treatments for chronic inflammatory diseases.
-
Antimicrobial Activity :
- The structural characteristics of the compound suggest potential antimicrobial properties. Research into derivatives of similar structures has shown effectiveness against various pathogens, indicating a possible application in antibiotic development.
-
Cancer Research :
- There is growing interest in compounds with multi-hydroxyl functionalities for their ability to inhibit cancer cell proliferation. Investigations into this compound could lead to novel anticancer agents.
Nutraceutical Applications
-
Dietary Supplements :
- Given its antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at promoting health and wellness.
-
Functional Foods :
- Incorporating this compound into functional foods could enhance their health benefits, particularly in products targeting metabolic health or immune support.
Material Science Applications
-
Biodegradable Polymers :
- The complex structure may facilitate the development of biodegradable polymers that can be used in packaging or medical applications, aligning with sustainability goals.
-
Nanotechnology :
- The compound's unique molecular architecture could be utilized in nanotechnology for drug delivery systems where targeted release and bioavailability are critical.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Research on Anti-inflammatory Mechanisms :
- Antimicrobial Efficacy Testing :
Chemical Reactions Analysis
Glycosidic Hydrolysis
The compound’s primary reactive sites are its β-glycosidic bonds , which connect the steroid aglycone to sugar units (e.g., β-D-glucopyranosyl groups). These bonds undergo hydrolysis under:
-
Acidic conditions : Acid-catalyzed hydrolysis cleaves glycosidic linkages, releasing the aglycone and sugar moieties. This reaction is common in glycoside chemistry and aligns with the compound’s classification as a steroidal glycoside .
-
Enzymatic hydrolysis : Specific glycosidases (e.g., β-glucosidases) may selectively break bonds, depending on the stereochemistry of the sugar units .
Data Table: Glycosidic Hydrolysis Conditions
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl/MeOH, reflux | Aglycone + Glucose derivatives |
| Enzymatic hydrolysis | β-glucosidase, pH 5-6 | Partially hydrolyzed intermediates |
Aglycone Stability
The steroid aglycone (spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one) contains a spirocyclic system and a ketone group . Potential reactions include:
-
Reduction : The ketone group may undergo reduction to form a secondary alcohol under conditions like NaBH4 or LiAlH4.
-
Oxidation : Steroid oxidation typically occurs at allylic positions, but the spirocyclic system’s rigidity may limit reactivity .
Sugar Unit Reactivity
The sugar residues (e.g., 6-(hydroxymethyl)oxan-2-yl) may participate in:
-
Methylation : Hydroxyl groups could react with methylating agents (e.g., CH3I) under basic conditions.
-
Acetylation : OH groups may undergo acetylation with acetic anhydride to form esters, altering solubility .
Structural Degradation
The compound’s polysaccharide chain (e.g., β-D-glucopyranosyl-(1→2)-α-L-mannopyranosyl-(1→3)-β-D-glucopyranosyl) may degrade under:
-
Strong acidic/basic conditions : Breakdown of glycosidic linkages between sugars.
-
Enzymatic digestion : Exoglycosidases could cleave terminal sugar units .
Solubility and Stability
-
Solubility : The glycoside’s polar sugar moieties likely enhance aqueous solubility compared to the aglycone.
-
Thermal stability : The steroid aglycone’s spirocyclic structure may confer rigidity, but the glycosidic bonds are susceptible to hydrolysis at elevated temperatures .
Research Gaps and Challenges
-
Limited direct studies : No experimental data on the specific compound’s reactivity were found in the provided sources.
-
Complexity : The multi-branched sugar chain and spirocyclic aglycone complicate isolation and reaction monitoring.
References :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
